(R)-Propranolol-d7 Hydrochloride
Description
Molecular Structure and Nomenclature
(R)-Propranolol-d7 Hydrochloride is a deuterated analog of the beta-adrenergic receptor antagonist propranolol. Its systematic IUPAC name is (2R)-1-[(1-Methylethyl-d₇)amino]-3-(1-naphthalenyloxy)-2-propanol hydrochloride. The molecular formula is C₁₆H₁₅D₇ClNO₂ , with a molecular weight of 302.85 g/mol . The compound’s SMILES notation is OC@HCOC₁=CC=CC₂=C₁C=CC=C₂.Cl , reflecting its stereochemistry and deuterium substitution.
Table 1: Key molecular identifiers
| Property | Value |
|---|---|
| CAS Number | 1346617-25-1 |
| Molecular Formula | C₁₆H₁₅D₇ClNO₂ |
| Molecular Weight | 302.85 g/mol |
| IUPAC Name | (2R)-1-[(1-Methylethyl-d₇)amino]-3-(1-naphthalenyloxy)-2-propanol hydrochloride |
Deuterium Labeling Pattern and Position Specificity
The compound features seven deuterium atoms exclusively on the isopropyl group of the amino side chain. Specifically, the 1-methylethyl (isopropyl) group is fully deuterated at all seven hydrogen positions (C([2H])([2H])[2H])C([2H])([2H])[2H]). This labeling pattern distinguishes it from other deuterated propranolol variants, such as those deuterated on the naphthalene ring. The deuterium substitution enhances molecular stability and reduces metabolic degradation, making it valuable for pharmacokinetic studies.
Table 2: Deuterium substitution sites
| Group | Hydrogen Positions Replaced by Deuterium |
|---|---|
| Isopropyl (N-linked) | All seven hydrogens (CD₃-CD(CD₃)-) |
Stereochemical Configuration and Enantiomeric Properties
This compound is the R-enantiomer of propranolol, characterized by its specific spatial arrangement around the chiral center at the second carbon of the propanolamine backbone. The enantiomeric purity exceeds 95%, as confirmed by chiral HPLC analysis. Unlike the non-deuterated racemic mixture, which contains both R- and S-forms, this compound is enantiopure. The S-enantiomer of propranolol exhibits higher β-adrenergic receptor affinity, but the R-form is used in studies requiring isotopically labeled internal standards.
Table 3: Stereochemical comparison with non-deuterated propranolol
| Property | This compound | Non-deuterated Propranolol |
|---|---|---|
| Chiral Center Configuration | R | Racemic (R/S mixture) |
| Enantiomeric Excess | >95% | 50% (racemic) |
| Receptor Binding Affinity | Lower β-adrenergic activity | Higher (S-enantiomer) |
Physicochemical Properties and Constants
The compound is a white to off-white crystalline solid with a purity >95% (HPLC). It is hygroscopic and requires storage at +4°C under inert gas to prevent degradation. Key physicochemical constants include:
- Solubility : Freely soluble in methanol and dimethyl sulfoxide (DMSO); sparingly soluble in water.
- Melting Point : ~163–164°C (similar to non-deuterated propranolol hydrochloride).
- LogP : Estimated at 3.48 , comparable to the non-deuterated form.
Table 4: Physicochemical profile
| Property | Value |
|---|---|
| Purity | >95% (HPLC) |
| Storage Temperature | +4°C |
| Solubility in Methanol | >50 mg/mL |
| Hygroscopicity | High |
Properties
CAS No. |
1346617-25-1 |
|---|---|
Molecular Formula |
C16H22ClNO2 |
Molecular Weight |
302.85 |
IUPAC Name |
(2R)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride |
InChI |
InChI=1S/C16H21NO2.ClH/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16;/h3-9,12,14,17-18H,10-11H2,1-2H3;1H/t14-;/m1./s1/i1D3,2D3,12D; |
InChI Key |
ZMRUPTIKESYGQW-DECJMFKTSA-N |
SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O.Cl |
Synonyms |
(2R)-1-[(1-Methylethyl-d7)amino]-3-(1-naphthalenyloxy)-2-propanol Hydrochloride; (+)-1-(Isopropyl-d7)amino-3-(1-naphthyloxy)-2-propanol Hydrochloride; (+)-Anapriline-d7; (+)-Propranolol-d7 Hydrochloride; (R)-(+)-Propranolol-d7 Hydrochloride; AY 20694 |
Origin of Product |
United States |
Preparation Methods
Key Starting Materials and Isotopic Labeling
-
Epichlorohydrin-d5 : This compound introduces five deuterium atoms into the propanolamine chain via its 1,1,2,3,3-d5 configuration.
-
1-Naphthol : Provides the aromatic moiety without isotopic modification.
-
Isopropylamine-d2 : Introduces two additional deuterium atoms at the methyl groups of the isopropylamino side chain.
The molecular formula of the final product, C₁₆H₁₄D₇ClNO₂ , reflects seven deuterium substitutions: five from epichlorohydrin-d5 and two from isopropylamine-d2.
Stepwise Synthesis and Reaction Mechanisms
Formation of the Chlorohydrin Intermediate
Epichlorohydrin-d5 reacts with 1-naphthol in the presence of pyridine to yield 1-chloro-3-(1-naphthyloxy)-2-propanol-1,1,2,3,3-d5 (Compound 4). This step proceeds via nucleophilic aromatic substitution, where the hydroxyl group of 1-naphthol attacks the less hindered carbon of epichlorohydrin-d5 (Figure 1).
Reaction Conditions :
-
Temperature: 25–30°C
-
Solvent: Anhydrous dichloromethane
-
Catalyst: Pyridine (5 mol%)
The intermediate is isolated via vacuum distillation (95% yield) and characterized by NMR to confirm deuteration at positions 1, 1, 2, 3, and 3 of the propanolamine chain.
Amination with Isopropylamine-d2
Compound 4 undergoes nucleophilic substitution with isopropylamine-d2 to form 1-(isopropylamino-d2)-3-(1-naphthyloxy)-2-propanol-1,1,2,3,3-d5 (Compound 1).
Reaction Conditions :
-
Temperature: 60°C
-
Solvent: Ethanol
-
Reaction Time: 12 hours
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane = 1:3) to remove unreacted starting materials. Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol = 90:10) isolates the (R)-enantiomer with >99% enantiomeric excess.
Hydrochloride Salt Formation
The free base is treated with hydrogen chloride gas in anhydrous diethyl ether to yield this compound.
Characterization Data :
Analytical Validation of Synthetic Purity
Chromatographic Analysis
HPLC-MS/MS methods validate the isotopic purity and chemical stability of the final product.
HPLC Conditions :
-
Column: Hypersil Gold C18 (50 × 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile/20 mM ammonium formate (90:10 v/v)
Mass Spectrometry :
-
Propranolol-d7 : m/z 260.2 → 116.1 (quantifier ion)
Deuterium incorporation is confirmed by a 7 Da mass shift compared to non-deuterated propranolol.
Comparative Analysis of Deuteration Methods
Alternative Synthetic Routes
While employs epichlorohydrin-d5, other methods use deuterated isopropylamine to achieve full deuteration of the side chain. For example:
Challenges in Chiral Synthesis
Racemization during hydrochloride formation is mitigated by:
Industrial-Scale Production Considerations
Cost Optimization
Chemical Reactions Analysis
Types of Reactions
®-Propranolol-d7 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding metabolites.
Reduction: Reduction reactions can convert the compound back to its parent form.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide) are commonly used.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of ®-Propranolol-d7 Hydrochloride, which are used to study the compound’s pharmacokinetics and metabolic pathways.
Scientific Research Applications
®-Propranolol-d7 Hydrochloride has a wide range of applications in scientific research, including:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of propranolol in the body.
Metabolism Studies: Helps in identifying metabolic pathways and metabolites of propranolol.
Drug Development: Used in the development of new beta-blockers and related compounds.
Biological Research: Investigates the effects of beta-blockers on various biological systems and diseases.
Industrial Applications: Used in the production of deuterated drugs and compounds for research purposes.
Mechanism of Action
®-Propranolol-d7 Hydrochloride exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate, blood pressure, and other physiological functions. The molecular targets include:
Beta-1 Adrenergic Receptors: Found primarily in the heart, these receptors regulate heart rate and contractility.
Beta-2 Adrenergic Receptors: Found in the lungs and vascular smooth muscle, these receptors regulate bronchial dilation and vasodilation.
The compound inhibits the action of catecholamines (e.g., adrenaline and noradrenaline) on these receptors, leading to a decrease in heart rate, blood pressure, and overall cardiac workload.
Comparison with Similar Compounds
Data Tables
Table 1: Receptor Binding Profiles
Biological Activity
(R)-Propranolol-d7 hydrochloride is a deuterated form of propranolol, a well-known non-selective beta-adrenergic antagonist. This compound has garnered interest in both clinical and research settings due to its unique properties and potential applications. This article delves into the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, and clinical implications.
- Chemical Name : this compound
- CAS Number : 13071-11-9
- Molecular Formula : C₁₆H₁₅D₇ClN₁O₂
- Molecular Weight : 302.85 g/mol
- Melting Point : 196-198 °C
- Density : Not available
(R)-Propranolol-d7 is characterized by the substitution of hydrogen atoms with deuterium, which enhances its stability and allows for more precise tracking in metabolic studies.
(R)-Propranolol-d7 functions primarily as a non-selective antagonist of beta-adrenergic receptors (βARs), specifically targeting β1 and β2 subtypes. The binding affinities are critical for its therapeutic effects:
- β1 Adrenergic Receptor Ki : 1.8 nM
- β2 Adrenergic Receptor Ki : 0.8 nM
The blockade of these receptors results in decreased heart rate, reduced myocardial oxygen demand, and inhibition of catecholamine-induced effects, which is beneficial in conditions like hypertension and anxiety disorders .
Pharmacokinetics
The pharmacokinetic profile of (R)-Propranolol-d7 is similar to that of propranolol but with enhanced tracking capabilities due to deuteration:
- Absorption : Rapidly absorbed after oral administration, with peak plasma concentrations occurring within 1 to 2 hours.
- Distribution : High volume of distribution (~4 L/kg) with significant protein binding (approximately 90%).
- Metabolism : Undergoes extensive hepatic metabolism, primarily through cytochrome P450 pathways, leading to various metabolites including 4-hydroxypropranolol.
- Elimination Half-life : Approximately 3 to 6 hours .
Cardiovascular Effects
(R)-Propranolol-d7 exhibits significant cardiovascular benefits due to its action on βARs:
- Hypertension Management : Reduces blood pressure by inhibiting sympathetic nervous system activity.
- Angina Relief : Decreases left ventricular workload and oxygen consumption, alleviating symptoms associated with angina pectoris .
Neurological Effects
The compound also displays efficacy in treating anxiety disorders and migraine prophylaxis:
- Anxiety Reduction : By blocking peripheral symptoms of anxiety such as tachycardia and tremors.
- Migraine Prevention : Shown to reduce the frequency of migraine attacks significantly when administered at appropriate dosages .
Case Studies and Clinical Trials
Several studies have highlighted the efficacy of propranolol in various conditions:
-
Infantile Hemangioma Treatment :
- A randomized trial demonstrated that propranolol at a dosage of 3 mg/kg/day for six months led to an improvement in 88% of patients compared to only 5% in the placebo group (p < 0.001)【2】.
-
Beta-Blocker Heart Attack Trial (BHAT) :
- In this large-scale study involving over 3,800 participants post-myocardial infarction, propranolol significantly reduced total mortality compared to placebo (7.2% vs. 9.8%)【5】.
-
Topical Application for Alopecia :
- A recent study showed that topical propranolol could alleviate stress-induced hair loss, indicating its potential beyond traditional oral administration【6】.
Safety Profile and Side Effects
While generally well-tolerated, (R)-Propranolol-d7 can cause side effects such as:
- Hypotension
- Bradycardia
- Gastrointestinal disturbances
- Bronchospasm in asthmatic patients
Serious adverse effects are rare but can include severe allergic reactions or exacerbation of pre-existing conditions【4】【5】【6】.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying (R)-Propranolol-d7 Hydrochloride in biological matrices?
- Methodological Answer : Deuterated analogs like this compound are quantified using liquid chromatography-mass spectrometry (LC-MS) with deuterated internal standards (e.g., 100 μg/mL in methanol with 5% 1 M HCl) to enhance precision by minimizing matrix effects. Isotopic separation is achieved via reversed-phase chromatography, and calibration curves are validated against certified reference materials (e.g., Cerilliant® standards) to ensure accuracy .
Q. How does deuterium labeling affect the stability and pharmacokinetic profile of this compound compared to its non-deuterated form?
- Methodological Answer : Deuterium labeling at specific positions (e.g., ring-D7) reduces metabolic degradation via the kinetic isotope effect, extending the half-life in hepatic microsomal assays. Comparative pharmacokinetic studies in rodent models require parallel administration of deuterated and non-deuterated forms, with plasma samples analyzed via LC-MS to quantify differences in clearance rates and bioavailability .
Q. What receptor affinity data are available for this compound, and how do they inform experimental design?
- Methodological Answer : (R)-Propranolol-d7 exhibits high affinity for β1- and β2-adrenergic receptors (β1AR: 1.8 nM, β2AR: 0.8 nM Ki), comparable to the non-deuterated form. Radioligand binding assays using [³H]-CGP 12177 in transfected HEK-293 cells are recommended to validate receptor specificity. Data normalization to non-deuterated controls ensures isotopic effects are accounted for .
Advanced Research Questions
Q. How can researchers differentiate the pharmacological activity of this compound from its major metabolites, such as 4-Hydroxypropranolol-d7?
- Methodological Answer : Metabolite interference is minimized using chiral HPLC to separate (R)-Propranolol-d7 from its 4-hydroxy metabolite. Functional assays (e.g., cAMP inhibition in cardiomyocytes) paired with β1AR/β2AR knockout models isolate parent compound effects. Metabolite quantification via LC-MS/MS with deuterated internal standards (e.g., 4-Hydroxypropranolol-d7) ensures specificity .
Q. What experimental strategies address the stereoselective binding of this compound to β-adrenergic receptors?
- Methodological Answer : Stereoselectivity is assessed using enantiomerically pure (R)- and (S)-Propranolol-d7 in competitive binding assays. Fluorescence polarization assays with fluorescently tagged β1AR/β2AR extracellular domains quantify binding kinetics. Molecular dynamics simulations (e.g., GROMACS) model deuterium’s impact on receptor-ligand interactions .
Q. How do isotopic effects influence the environmental fate studies of this compound in aquatic toxicity models?
- Methodological Answer : Isotopic labeling tracks environmental degradation pathways via stable isotope probing (SIP) in microcosm studies. LC-HRMS distinguishes parent compounds from photodegradation products (e.g., hydroxylated derivatives). Toxicity endpoints (e.g., algal growth inhibition) are compared between deuterated and non-deuterated forms to assess isotopic impact on ecotoxicity .
Q. What quality control protocols are critical for ensuring batch-to-batch consistency of this compound in preclinical studies?
- Methodological Answer : Purity (>99.7%) is verified via NMR (¹H/¹³C) and LC-MS, with residual solvent analysis (e.g., methanol, HCl) by gas chromatography. Deuterium enrichment is confirmed using isotope ratio mass spectrometry (IRMS). Batch validation includes βAR antagonism assays in primary cardiomyocytes to ensure pharmacological equivalence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
